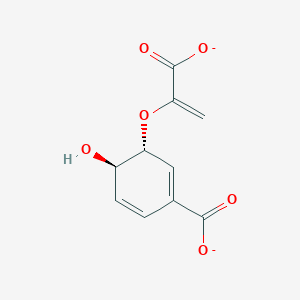

![molecular formula C18H22Cl2NO3P B1231313 [(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid CAS No. 150175-54-5](/img/structure/B1231313.png)

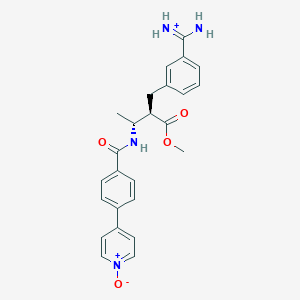

[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid

Vue d'ensemble

Description

Le chlorhydrate de CGP 55845 est un antagoniste puissant et sélectif du récepteur de l'acide gamma-aminobutyrique de type B. Ce composé est largement utilisé dans la recherche neurologique en raison de sa capacité à inhiber la liaison des agonistes au récepteur de l'acide gamma-aminobutyrique de type B, empêchant ainsi la libération de l'acide gamma-aminobutyrique et du glutamate .

Méthodes De Préparation

La synthèse du chlorhydrate de CGP 55845 implique plusieurs étapes, notamment la formation d'un dérivé d'acide phosphinique et sa réaction ultérieure avec un dérivé de dichlorophényléthylamine. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde et l'application d'un léger chauffage pour obtenir le produit souhaité . Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais la synthèse à l'échelle du laboratoire est bien établie.

Analyse Des Réactions Chimiques

Le chlorhydrate de CGP 55845 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les parties acide phosphinique et dichlorophényléthylamine. Les réactifs courants utilisés dans ces réactions comprennent les bases et les nucléophiles, qui facilitent le processus de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Le chlorhydrate de CGP 55845 est largement utilisé dans la recherche scientifique, en particulier dans le domaine des neurosciences. Il est utilisé pour étudier le rôle des récepteurs de l'acide gamma-aminobutyrique de type B dans divers processus et troubles neurologiques. Ce composé a été utilisé pour étudier les mécanismes sous-jacents à l'épilepsie, l'anxiété et la dépression, ainsi que pour explorer des cibles thérapeutiques potentielles pour ces affections . De plus, le chlorhydrate de CGP 55845 est utilisé dans les études pharmacologiques pour évaluer l'efficacité de nouveaux médicaments ciblant les récepteurs de l'acide gamma-aminobutyrique de type B.

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de CGP 55845 implique sa liaison au récepteur de l'acide gamma-aminobutyrique de type B, où il agit comme un antagoniste. En empêchant la liaison des agonistes à ce récepteur, le chlorhydrate de CGP 55845 inhibe la libération de l'acide gamma-aminobutyrique et du glutamate, qui sont des neurotransmetteurs clés impliqués dans la signalisation inhibitrice dans le cerveau . Cette inhibition conduit à une réduction de l'excitabilité neuronale et a montré un potentiel thérapeutique dans divers troubles neurologiques.

Applications De Recherche Scientifique

CGP 55845 hydrochloride is extensively used in scientific research, particularly in the field of neuroscience. It is employed to study the role of gamma-aminobutyric acid type B receptors in various neurological processes and disorders. This compound has been used to investigate the mechanisms underlying epilepsy, anxiety, and depression, as well as to explore potential therapeutic targets for these conditions . Additionally, CGP 55845 hydrochloride is used in pharmacological studies to evaluate the efficacy of new drugs targeting gamma-aminobutyric acid type B receptors.

Mécanisme D'action

The mechanism of action of CGP 55845 hydrochloride involves its binding to the gamma-aminobutyric acid type B receptor, where it acts as an antagonist. By preventing the binding of agonists to this receptor, CGP 55845 hydrochloride inhibits the release of gamma-aminobutyric acid and glutamate, which are key neurotransmitters involved in inhibitory signaling in the brain . This inhibition leads to a reduction in neuronal excitability and has been shown to have therapeutic potential in various neurological disorders.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de CGP 55845 est unique parmi les antagonistes du récepteur de l'acide gamma-aminobutyrique de type B en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent le CGP 35348 et le SCH 50911, qui agissent également comme des antagonistes du récepteur de l'acide gamma-aminobutyrique de type B, mais diffèrent par leurs structures chimiques et leurs profils pharmacologiques . Le chlorhydrate de CGP 55845 se distingue par sa capacité à inhiber à la fois la libération d'acide gamma-aminobutyrique et de glutamate, ce qui en fait un outil précieux dans la recherche neurologique.

Propriétés

IUPAC Name |

benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODSPDOOCZZEIM-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150175-54-5 | |

| Record name | CGP 55845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150175545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)

![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)